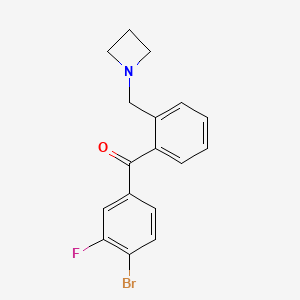

2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone

Description

BenchChem offers high-quality 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(4-bromo-3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrFNO/c18-15-7-6-12(10-16(15)19)17(21)14-5-2-1-4-13(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAVKDGYZRFLAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643712 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-97-7 | |

| Record name | [2-(1-Azetidinylmethyl)phenyl](4-bromo-3-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone, a novel compound with significant potential in medicinal chemistry and drug discovery. While specific literature on this exact molecule is emerging, this document synthesizes information from analogous structures and established chemical principles to offer a robust framework for its synthesis, characterization, and potential applications.

Compound Identification and Physicochemical Properties

The foundational step in understanding any new chemical entity is to establish its core identifiers and physicochemical properties.

| Identifier | Value | Source |

| CAS Number | 898754-97-7 | PubChem |

| IUPAC Name | [2-(azetidin-1-ylmethyl)phenyl]-(4-bromo-3-fluorophenyl)methanone | PubChem |

| Molecular Formula | C₁₇H₁₅BrFNO | PubChem |

| Molecular Weight | 348.21 g/mol | PubChem |

| Canonical SMILES | C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)F | PubChem |

Rationale in Drug Design: A Trifecta of Functionality

The molecular architecture of 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone is a deliberate convergence of three key pharmacophoric elements, each contributing to its potential as a bioactive agent.

-

The Benzophenone Core: This diaryl ketone scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Its rigid structure provides a well-defined orientation for substituent groups to interact with biological targets.

-

The Azetidine Moiety: The inclusion of a strained four-membered azetidine ring is a strategic choice. This group can act as a bioisostere for other functionalities and can form crucial hydrogen bonds or other non-covalent interactions within a target's binding site. The strained ring system can also influence the overall conformation of the molecule.

-

Halogenation (Bromo and Fluoro Groups): The specific placement of bromine and fluorine atoms on one of the phenyl rings is critical. Halogens can significantly modulate the electronic properties of the molecule, influencing its lipophilicity, metabolic stability, and binding affinity to target proteins. The ortho-fluoro and meta-bromo substitution pattern creates a unique electronic and steric profile that can be exploited for selective target engagement.

Proposed Synthesis Pathway

Diagram of the Proposed Synthetic Workflow

Caption: Proposed three-step synthesis of 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Methyl-4'-bromo-3'-fluorobenzophenone via Friedel-Crafts Acylation

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen), add 4-bromo-3-fluorobenzoyl chloride (1.0 eq).

-

To this mixture, add toluene (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1][2]

Step 2: Synthesis of 2'-(Bromomethyl)-4-bromo-3-fluorobenzophenone via Radical Bromination

-

Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Reflux the mixture and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography.

Step 3: Synthesis of 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone via Nucleophilic Substitution

-

Dissolve the brominated product from Step 2 (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

-

Add azetidine (1.2 eq) and a base such as potassium carbonate or triethylamine (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter off the solid base.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by column chromatography on silica gel.[3][4]

Analytical Characterization

The identity and purity of the synthesized 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone should be confirmed using a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the aromatic protons, the methylene protons of the azetidinomethyl group, and the protons of the azetidine ring.

-

¹³C NMR will confirm the presence of the carbonyl carbon, the aromatic carbons (with C-F and C-Br splitting), and the carbons of the azetidinomethyl moiety.

-

¹⁹F NMR will show a characteristic signal for the fluorine atom, with coupling to adjacent protons.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹.

Hypothesized Biological Activity and Mechanism of Action

Based on the known bioactivities of its constituent moieties, 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone is a promising candidate as an enzyme inhibitor , particularly in the realm of protein kinases . Many benzophenone derivatives have been shown to be competitive inhibitors of ATP-binding sites in kinases. The azetidinomethyl group can form key interactions within the binding pocket, while the bromo- and fluoro-substituents can enhance binding affinity and selectivity.

Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Therefore, this compound could potentially act as a modulator of signaling pathways implicated in these pathologies.

Proposed Signaling Pathway for Investigation

Caption: Hypothesized inhibition of a generic kinase signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To validate the hypothesized biological activity, a robust in vitro kinase inhibition assay is essential. The following is a general protocol that can be adapted for a specific kinase of interest.[6][7]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone against a target protein kinase.

Materials:

-

Target protein kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl with MgCl₂, DTT)

-

2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone (dissolved in DMSO)

-

Staurosporine (positive control inhibitor)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone in DMSO. A typical starting concentration would be 10 mM, diluted down to the nanomolar range.

-

Reaction Setup:

-

In a 384-well plate, add the assay buffer.

-

Add the test compound at various concentrations. Include wells with DMSO only (negative control) and a known inhibitor like staurosporine (positive control).

-

Add the target kinase to each well and incubate for a short period (e.g., 15 minutes) to allow for compound binding.

-

-

Initiation of Kinase Reaction:

-

Add a mixture of the kinase substrate and ATP to each well to start the reaction. The ATP concentration should ideally be at or near the Km value for the specific kinase.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes). Ensure the reaction is in the linear range.

-

-

Reaction Termination and Detection:

-

Stop the kinase reaction by adding a solution containing a chelating agent like EDTA.

-

Add the detection reagent according to the manufacturer's protocol. This reagent will quantify the amount of product formed (phosphorylated substrate) or ATP consumed (ADP produced).

-

-

Data Acquisition: Read the plate on a suitable plate reader (e.g., luminometer, fluorescence reader).

-

Data Analysis:

-

Normalize the data to the positive and negative controls.

-

Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Safety and Handling

As with any novel chemical, 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone should be handled with appropriate safety precautions. While specific toxicity data is not available, the presence of bromo and fluoro aromatic moieties suggests that it should be treated as a potentially hazardous substance.[8][9][10]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood.

-

Exposure: Avoid inhalation, ingestion, and skin contact. In case of contact, wash the affected area thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Directions

2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone represents a promising scaffold for the development of novel therapeutic agents. Its rational design combines features known to be important for biological activity. The proposed synthetic route offers a practical approach to obtaining this compound for further investigation. Future research should focus on the a) successful synthesis and characterization of the molecule, b) screening against a panel of protein kinases to identify specific targets, and c) subsequent lead optimization to improve potency and selectivity. This in-depth guide provides a solid foundation for researchers to embark on the exploration of this intriguing molecule.

References

-

PubChem. (n.d.). [2-(azetidin-1-ylmethyl)phenyl]-(4-bromo-3-fluorophenyl)methanone. Retrieved January 27, 2026, from [Link]

-

Scribd. (n.d.). 4-Bromobenzophenone by Friedel-Craft Reaction. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). CN103086899A - Synthesizing method of 2-amino-4'-fluoro-benzophenone.

-

MDPI. (n.d.). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. Retrieved January 27, 2026, from [Link]

-

BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved January 27, 2026, from [Link]

-

Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. (n.d.). Retrieved January 27, 2026, from [Link]

-

DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved January 27, 2026, from [Link]

-

Master Organic Chemistry. (2017, May 26). Alkylation Of Amines (Sucks!). Retrieved January 27, 2026, from [Link]

-

ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

-

ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.

-

PubMed. (n.d.). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Retrieved January 27, 2026, from [Link]

-

SciELO. (n.d.). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved January 27, 2026, from [Link]

-

Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 27, 2026, from [Link]

-

arXiv. (2023, October 2). Benzophenone Semicarbazones as Potential alpha-glucosidase and Prolyl Endopeptidase Inhibitor: In-vitro free radical scavenging, enzyme inhibition, mechanistic, and molecular docking studies. Retrieved January 27, 2026, from [Link]

-

BMG LABTECH. (2020, September 1). Kinase assays. Retrieved January 27, 2026, from [Link]

-

ACS Publications. (2017, April 21). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved January 27, 2026, from [Link]

-

PubMed. (n.d.). Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones. Retrieved January 27, 2026, from [Link]

-

MDPI. (n.d.). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Retrieved January 27, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved January 27, 2026, from [Link]

-

ResearchSpace@UKZN. (n.d.). Synthesis of fluorinated benzophenones and phenylcoumarins. Retrieved January 27, 2026, from [Link]

-

YouTube. (2018, April 12). 35.04 Friedel-Crafts Alkylation. Retrieved January 27, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone. Retrieved January 27, 2026, from [Link]

-

PubMed. (2018, July 26). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Retrieved January 27, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved January 27, 2026, from [Link]

-

MDPI. (n.d.). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Retrieved January 27, 2026, from [Link]

-

MDPI. (n.d.). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Retrieved January 27, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (2022, May 7). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Retrieved January 27, 2026, from [Link]

-

Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2020, February 11). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. Retrieved January 27, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Retrieved January 27, 2026, from [Link]

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). ms parameters for the detection of benzophenone derivatives (mrm transitions, collision energy). Retrieved January 27, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. fishersci.nl [fishersci.nl]

- 9. nbinno.com [nbinno.com]

- 10. dollycorporation.com [dollycorporation.com]

The Azetidine Advantage: Pharmacokinetic Modulation in Drug Discovery

The following technical guide details the pharmacokinetic significance of the azetidine moiety in medicinal chemistry.

Executive Summary

The azetidine moiety—a four-membered saturated nitrogen heterocycle—has transitioned from a synthetic curiosity to a privileged scaffold in modern drug design.[1] Its incorporation is frequently a strategic decision to modulate Lipophilic Efficiency (LipE) . By replacing larger homologues like pyrrolidine or piperidine with azetidine, medicinal chemists can often lower lipophilicity (

This guide analyzes the physicochemical drivers behind azetidine’s utility, its impact on ADME (Absorption, Distribution, Metabolism, Excretion) parameters, and provides a validated protocol for assessing its metabolic stability.

Physicochemical Foundations

The utility of azetidine stems from its ability to alter the physicochemical landscape of a drug molecule. It occupies a "Goldilocks" zone between the highly strained/reactive aziridine and the more lipophilic/flexible pyrrolidine.

Comparative Profiling: The Ring Size Effect

The following table summarizes the shift in key properties as ring size increases. Note the distinct drop in lipophilicity (

| Property | Azetidine ( | Pyrrolidine ( | Piperidine ( | Impact on Drug Design |

| Ring Strain (kcal/mol) | ~25.4 | ~6.2 | ~0 (Chair) | High strain drives reactivity and specific metabolic pathways (ring opening). |

| Lipophilicity ( | Baseline | +0.3 to +0.5 | +0.6 to +0.9 | Azetidine lowers |

| Basicity (pKa) | ~11.3 (unsubst.) | ~11.3 | ~11.1 | Similar when unsubstituted. However, |

| Conformation | Puckered | Envelope | Chair | Azetidine offers a rigid vector, often locking substituents in a bio-active conformation. |

Structural Logic Diagram

The diagram below illustrates the decision logic for selecting an azetidine scaffold over larger rings.

Figure 1. Decision logic for incorporating azetidine to resolve common PK liabilities.

Pharmacokinetic Impact[2]

Solubility and Permeability

Replacing a pyrrolidine with an azetidine typically reduces

Metabolic Stability: The Double-Edged Sword

Azetidines offer a complex metabolic profile.

-

Metabolic Blocking: They are excellent bioisosteres for blocking

-dealkylation. The steric bulk and ring strain often prevent Cytochrome P450 (CYP) enzymes from accessing the -

Ring Opening Liability: The high ring strain makes azetidines susceptible to oxidative ring opening . This can occur via:

-

CYP-mediated oxidation: Formation of an endocyclic iminium ion followed by hydrolysis to an aldehyde/acid.

-

Glutathione (GSH) conjugation: Nucleophilic attack on the strained ring, leading to ring-opened adducts.

-

Metabolic Pathway Visualization

The following diagram details the divergent metabolic fates of azetidine-containing drugs.

Figure 2. Metabolic fate of azetidine moieties. Pathway B (Ring Opening) is a specific liability to monitor.

Strategic Applications (Case Studies)

Cobimetinib (MEK Inhibitor)[3]

-

Challenge: Optimization of a MEK inhibitor required balancing potency with metabolic stability.

-

Azetidine Role: The azetidine moiety serves as a conformational lock. It projects the amine into the catalytic loop to form a critical hydrogen bond with Asp190.[2] The 3-hydroxyl group on the azetidine further anchors the molecule.

-

PK Outcome: The azetidine provided superior metabolic stability compared to flexible alkyl chains while maintaining high solubility.

Baricitinib (JAK Inhibitor)[5][6][7]

-

Challenge: Developing a selective JAK1/2 inhibitor.

-

Azetidine Role: A 1-(ethylsulfonyl)azetidin-3-yl moiety acts as a rigid linker.

-

PK Outcome: The azetidine ring reduces the basicity of the attached nitrogen (due to the electron-withdrawing sulfonyl group and ring strain), preventing lysosomal trapping and improving oral bioavailability.

Experimental Protocol: Targeted Metabolic Stability Assessment

Standard metabolic stability assays may miss specific ring-opened metabolites. This protocol is tailored to detect azetidine-specific liabilities.

Protocol: Microsomal Stability with Reactive Metabolite Trapping

Objective: Determine intrinsic clearance (

Materials:

-

Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein.

-

NADPH Regenerating System.

-

GSH (Glutathione) and KCN (Potassium Cyanide - optional for iminium trapping).

-

Test Compound (10 mM DMSO stock).

-

LC-MS/MS (High Resolution preferred, e.g., Q-TOF).

Workflow:

-

Incubation Mix:

-

Prepare reaction mixture: 0.5 mg/mL microsomes in 100 mM Phosphate Buffer (pH 7.4).

-

Spike Test Compound to final concentration of 1

M (keeps DMSO < 0.1%). -

Arm A (Clearance): Standard incubation.

-

Arm B (Trapping): Add GSH (5 mM) to trap reactive ring-opened electrophiles.

-

-

Initiation:

-

Pre-incubate at 37°C for 5 min.

-

Initiate with NADPH (1 mM final).

-

-

Sampling:

-

Aliquot 50

L at -

Quench immediately in 150

L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

-

Analysis (LC-MS/MS):

-

Centrifuge (4000 rpm, 20 min) to pellet protein. Inject supernatant.

-

Monitor:

-

Parent depletion (for

calculation). -

Mass Shifts:

-

+16 Da (Hydroxylation).

-

+32 Da (Di-oxidation/Ring opening to acid).

-

+307 Da (GSH adduct).

-

Key Diagnostic: Look for loss of 2H (-2 Da) followed by hydration (+18 Da) suggesting ring opening to aldehyde.

-

-

-

-

Data Interpretation:

-

If

is high and +307 Da (GSH) adducts are observed, the azetidine ring is undergoing bioactivation. Consider substituting the

-

References

-

Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 2017. Link

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 2026. Link

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 2010. Link

-

Crystal structure of baricitinib. Powder Diffraction, 2022. Link

-

Cobimetinib. PubChem, National Library of Medicine.[3] Link[3]

Sources

Methodological & Application

No Publicly Available Data on the Applications of 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone in Oncology Research

Despite a comprehensive search of scientific literature and patent databases, no specific information is currently available regarding the applications of 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone in oncology research.

This compound, a substituted benzophenone derivative, does not appear in published studies detailing its synthesis, biological activity, mechanism of action, or any preclinical or clinical investigations related to cancer.

While the broader class of benzophenone derivatives and other molecules containing fluorine and bromine have been explored for potential anticancer properties, the specific compound remains uncharacterized in the public domain. Research into similarly structured molecules has shown a range of activities, including the inhibition of key cancer-related proteins such as fibroblast growth factor receptor-1 (FGFR1) and tubulin.[1][2] For instance, certain 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have demonstrated inhibitory effects on non-small cell lung cancer cell lines with FGFR1 amplification.[1] Additionally, some fluorinated compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[3]

However, it is crucial to note that the biological effects of a chemical compound are highly specific to its precise structure. The presence of the azetidinomethyl group at the 2' position, in combination with the bromo and fluoro substitutions on the benzophenone core, creates a unique chemical entity. Without experimental data, any potential applications in oncology for 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone are purely speculative.

Researchers and drug development professionals interested in this specific molecule would need to undertake foundational research, including its chemical synthesis and purification, followed by a systematic evaluation of its biological properties. This would involve a series of in vitro and in vivo studies to determine its cytotoxicity against cancer cell lines, identify its molecular targets, and elucidate its mechanism of action.

Therefore, at present, no application notes, protocols, or detailed guides can be provided for the use of 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone in oncology research due to the absence of any scientific data. The scientific community awaits initial studies to shed light on the potential of this novel compound.

Sources

- 1. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of fluorinated 2‑Styryl 4(3H)-quinazolinone as potential therapeutic hit for oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Scale-Up Synthesis of 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of complex organic molecules. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions for the scale-up synthesis of 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone, a key intermediate in various research and development pipelines. Our focus is on providing practical, field-tested insights to overcome common challenges encountered during process scale-up.

Strategic Overview of the Synthetic Pathway

Scaling the synthesis of a multi-substituted benzophenone requires a robust and high-yielding route. The most common and scalable strategies involve either a Friedel-Crafts acylation or a Grignard reaction to form the central ketone. While Friedel-Crafts is a powerful tool, potential regioselectivity issues can complicate purification on a large scale.[1][2] Therefore, we will focus on a more controlled Grignard-based approach, which offers better regiochemical control.

The proposed pathway involves the synthesis of two key precursors: a Grignard reagent derived from a 4-bromo-3-fluorophenyl halide and an electrophilic benzonitrile derivative containing the azetidinomethyl group. The reaction of a Grignard reagent with a nitrile provides a stable intermediate that can be hydrolyzed to the desired ketone, preventing the common issue of double addition seen with esters.[3]

Proposed Synthetic Workflow

Below is a logical workflow for the multi-step synthesis, designed for scalability and control.

Caption: Proposed multi-step synthesis workflow.

Detailed Experimental Protocols

The following protocols are baseline procedures and should be optimized for specific laboratory conditions and scales.

Protocol 2.1: Synthesis of 2-(Azetidin-1-ylmethyl)benzonitrile (Precursor B)

-

Step 2: Radical Bromination. To a solution of 2-methylbenzonitrile (1.0 eq) in a suitable solvent like carbon tetrachloride or chlorobenzene, add N-Bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as AIBN (0.05 eq).

-

Reaction. Heat the mixture to reflux (approx. 80-90°C) and monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up. Cool the reaction mixture to room temperature, filter off the succinimide byproduct, and wash the filtrate with aqueous sodium thiosulfate solution followed by brine.

-

Isolation. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(bromomethyl)benzonitrile, which can be used directly in the next step.

-

Step 4: Azetidine Substitution. Dissolve the crude 2-(bromomethyl)benzonitrile in a polar aprotic solvent like acetonitrile. Add potassium carbonate (K₂CO₃, 2.0 eq) as a base, followed by the slow addition of azetidine (1.2 eq).

-

Reaction. Stir the mixture at room temperature for 12-16 hours. Monitor for completion via TLC.

-

Purification. Filter the inorganic salts and concentrate the filtrate. The residue can be purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield pure 2-(azetidin-1-ylmethyl)benzonitrile.

Protocol 2.2: Grignard Reaction and Final Product Synthesis

-

Step 1: Grignard Reagent Preparation. In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.5 eq). Add a small crystal of iodine to initiate the reaction.

-

Initiation. Add a small portion of a solution of 1-bromo-4-chloro-2-fluorobenzene (1.0 eq) in anhydrous THF via a dropping funnel. Gentle heating may be required to initiate the reaction, which is indicated by bubble formation and a gentle reflux.

-

Formation. Once initiated, add the remainder of the aryl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional 1-2 hours. The successful formation of the Grignard reagent is key and can be challenging.[4][5]

-

Step C1: Grignard Addition. Cool the freshly prepared Grignard reagent to 0°C. Slowly add a solution of 2-(azetidin-1-ylmethyl)benzonitrile (0.9 eq) in anhydrous THF. The reaction is highly exothermic and careful temperature control is crucial.[6][7]

-

Reaction. After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Step C3: Quench and Hydrolysis. Carefully quench the reaction by slowly pouring it into a stirred mixture of crushed ice and 2M HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the imine intermediate.

-

Extraction. Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Step C5: Purification. Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography to yield the final product.

Troubleshooting Guide

| Problem / Observation | Potential Causes | Solutions & Recommendations |

| Grignard reaction fails to initiate. | 1. Moisture present in glassware, solvent, or on magnesium surface.[6] 2. Magnesium turnings are oxidized/passivated. 3. Aryl halide is not reactive enough. | 1. Thoroughly flame-dry all glassware. Use anhydrous solvents. 2. Use freshly crushed magnesium turnings or activate with a small amount of iodine or 1,2-dibromoethane. 3. Gentle warming or sonication can help initiate the reaction. |

| Low yield in Grignard reaction. | 1. Formation of Wurtz coupling byproducts (biphenyl derivatives).[5] 2. Incomplete reaction or degradation of the Grignard reagent. 3. Side reaction with the azetidine nitrogen. | 1. Maintain a low temperature during the addition of the benzonitrile. Ensure slow, controlled addition. 2. Titrate a small aliquot of the Grignard reagent before use to determine its exact concentration. 3. While less likely with a tertiary amine, ensure low-temperature addition to minimize any potential side reactions. |

| Incomplete radical bromination (Step 2). | 1. Radical initiator (AIBN) has degraded. 2. Insufficient reaction time or temperature. 3. Presence of radical inhibitors. | 1. Use fresh AIBN. 2. Ensure the reaction is maintained at reflux. Monitor by TLC and extend reaction time if necessary. 3. Ensure starting materials are pure. |

| Formation of di-brominated byproduct. | Over-bromination due to excess NBS or prolonged reaction time. | Use a stoichiometric amount of NBS (max 1.1 eq). Monitor the reaction closely and stop it once the mono-brominated product is dominant. |

| Difficult purification of the final product. | 1. Presence of unreacted starting materials. 2. Formation of biphenyl byproducts from the Grignard step. 3. Emulsion formation during aqueous work-up. | 1. Optimize reaction stoichiometry and time. 2. Column chromatography is often necessary to remove these less polar impurities. 3. Add brine to the aqueous layer to break emulsions. Filter through a pad of celite if necessary. |

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis? A1: The two main areas of concern are the radical bromination and the Grignard reaction. Brominating agents like NBS are hazardous. The Grignard reaction is highly exothermic, and poor heat management can lead to a dangerous runaway reaction.[4][7] Furthermore, maintaining a strictly inert and anhydrous environment is more challenging at scale to prevent violent quenching of the Grignard reagent.[6]

Q2: Can a Friedel-Crafts acylation be used as an alternative to the Grignard reaction? A2: Yes, a Friedel-Crafts acylation is a viable alternative.[1][8] This would involve reacting 4-bromo-3-fluorobenzoyl chloride with a suitable precursor for the azetidinomethyl-phenyl ring in the presence of a Lewis acid like aluminum chloride. However, the azetidine nitrogen is a Lewis base and would likely complex with the AlCl₃, deactivating the ring and requiring more than stoichiometric amounts of the catalyst. This can lead to lower yields and more complex purification.

Q3: How can I confirm the successful formation of the Grignard reagent before adding the nitrile? A3: Besides visual cues like heat evolution and the disappearance of magnesium, you can perform a quick qualitative test by taking a small aliquot, quenching it with I₂, and observing a color change. For quantitative analysis on a larger scale, titration methods (e.g., with a solution of I₂ or a known acid with an indicator) are recommended to determine the molarity of the Grignard reagent.

Q4: What is the best method for purifying the final product on a multi-gram scale? A4: For multi-gram scales, recrystallization is often the most efficient and economical purification method.[8] You will need to perform solvent screening to find an appropriate system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble. Common solvents for benzophenones include ethanol, isopropanol, or ethyl acetate/hexane mixtures. If recrystallization fails to remove key impurities, flash column chromatography may still be necessary.

Troubleshooting Logic for Grignard Reaction Failure

This diagram illustrates a decision-making process for troubleshooting the critical Grignard formation step.

Caption: Decision tree for troubleshooting Grignard initiation.

Summary of Key Parameters

| Reaction Step | Key Reagents | Typical Temp. | Typical Time | Anticipated Yield |

| Radical Bromination | 2-Methylbenzonitrile, NBS, AIBN | 80-90 °C | 4-8 h | 75-85% |

| Azetidine Substitution | 2-(Bromomethyl)benzonitrile, Azetidine | Room Temp. | 12-16 h | 80-90% |

| Grignard Formation | Aryl Halide, Mg | Reflux (THF) | 2-3 h | >90% (in solution) |

| Grignard Addition | Grignard Reagent, Nitrile Precursor | 0 °C to RT | 4-6 h | 60-75% |

| Purification | Crude Product | N/A | N/A | >95% recovery |

References

Sources

Validation & Comparative

Confirming target engagement of 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone in cells

For researchers in the vanguard of drug discovery, the journey from a promising hit compound to a validated lead molecule is fraught with challenges. A critical milestone in this path is the unequivocal confirmation of target engagement within the complex milieu of a living cell. This guide provides a comprehensive, technically-grounded comparison of leading methodologies to confirm the cellular target of a novel bioactive compound, using the hypothetical molecule 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone as a case study.

Here, we move beyond mere procedural descriptions, delving into the causality behind experimental choices. This guide is structured to provide a self-validating framework for your target engagement studies, grounded in authoritative references and practical insights.

The Challenge: From Phenotype to Target

Phenotypic screens are powerful engines for discovering molecules with desired biological effects. However, the resulting hits, such as our molecule of interest, 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone, are initially black boxes. Understanding their mechanism of action begins with answering a fundamental question: what protein(s) does this compound bind to in cells to elicit its effect?

This guide will explore and compare three robust, unbiased methods to confirm target engagement in a cellular context:

-

Cellular Thermal Shift Assay (CETSA) : Assesses target binding based on ligand-induced changes in protein thermal stability.

-

Drug Affinity Responsive Target Stability (DARTS) : Identifies target proteins by their reduced susceptibility to proteolysis upon ligand binding.

-

Photo-affinity Labeling (PAL) : Utilizes a photoreactive group on the compound to covalently crosslink to its target upon UV irradiation.

To provide a practical framework, we will consider two potential, distinct mechanisms of action for our hypothetical compound, drawing parallels with well-characterized tool compounds:

-

Induction of Ferroptosis : An iron-dependent form of regulated cell death.[1][2][3] We will use FIN56 , a known inducer of ferroptosis that acts by promoting the degradation of Glutathione Peroxidase 4 (GPX4) and activating squalene synthase, as a comparative control.[4][5][6][7][8]

-

Inhibition of Chromatin Remodeling : Specifically, targeting bromodomains, which are readers of histone acetylation marks.[9] We will use I-BRD9 , a selective inhibitor of Bromodomain-containing protein 9 (BRD9), as our second comparator.[9][10][11][12][13]

Core Methodologies for Confirming Target Engagement

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability.[14][15][16][17][18] This change in stability is detected by heating cell lysates or intact cells treated with the compound to a range of temperatures. The aggregated proteins are then separated from the soluble fraction, and the amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve of the protein in the presence of the compound indicates target engagement.[14][17]

Experimental Workflow:

Caption: CETSA Experimental Workflow.

Detailed Protocol for Western Blot-Based CETSA:

-

Cell Culture and Treatment: Plate cells at an appropriate density and grow overnight. Treat cells with the desired concentration of 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).

-

Cell Harvest and Lysis: Harvest cells by scraping, wash with PBS, and resuspend in a lysis buffer (e.g., PBS with protease inhibitors). Lyse the cells by freeze-thaw cycles.

-

Lysate Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove cell debris.

-

Heating: Aliquot the supernatant into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Sample Preparation for SDS-PAGE: Transfer the supernatant (soluble fraction) to new tubes and normalize the protein concentration. Add SDS-PAGE loading buffer.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the putative target protein (e.g., anti-GPX4 or anti-BRD9).

-

Data Analysis: Quantify the band intensities and plot the percentage of soluble protein relative to the unheated control against the temperature. A shift in the melting curve between the compound-treated and vehicle-treated samples indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)

Principle: DARTS identifies the protein targets of small molecules by taking advantage of the fact that ligand binding can stabilize a protein's conformation, making it less susceptible to proteolytic degradation.[19][20][21][22] Cell lysate is treated with the compound and then subjected to limited proteolysis. In the presence of the binding compound, the target protein is protected from being cleaved by the protease. This difference in degradation can be visualized by SDS-PAGE and identified by mass spectrometry.[20] A key advantage of DARTS is that it does not require modification of the small molecule.[21][22]

Experimental Workflow:

Caption: DARTS Experimental Workflow.

Detailed Protocol for Unbiased DARTS:

-

Lysate Preparation: Prepare a native protein lysate from cultured cells using a non-denaturing lysis buffer (e.g., M-PER or a buffer with mild detergent like Triton X-100). Determine the protein concentration.

-

Compound Incubation: In separate tubes, incubate an aliquot of the lysate with 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone or vehicle control (DMSO) at room temperature for 1 hour.

-

Proteolysis: Add a protease, such as pronase, to each tube at a predetermined optimal concentration. Incubate at room temperature for a set time (e.g., 30 minutes).

-

Stopping the Reaction: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.

-

Gel Electrophoresis: Run the samples on an SDS-PAGE gel.

-

Visualization and Band Excision: Stain the gel with Coomassie Brilliant Blue or silver stain. Compare the lane from the compound-treated sample to the vehicle control. Carefully excise bands that are present or more intense in the compound-treated lane.

-

Protein Identification: Subject the excised gel bands to in-gel trypsin digestion followed by LC-MS/MS analysis to identify the protected proteins.

Photo-affinity Labeling (PAL)

Principle: PAL is a powerful technique for identifying direct binding partners of a small molecule.[23][24][25] It involves chemically modifying the compound of interest to include a photoreactive moiety. The benzophenone group present in our query compound, 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone, is itself a well-known photo-crosslinker.[24] Upon exposure to UV light, the benzophenone forms a highly reactive species that covalently bonds to nearby amino acid residues of the interacting protein.[26] This covalent linkage allows for the isolation and identification of the target protein.[23][25][26]

Experimental Workflow:

Caption: Photo-affinity Labeling Workflow.

Detailed Protocol for PAL:

-

Probe Synthesis (If necessary): While 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone contains a photoreactive benzophenone, for enrichment purposes, a derivative containing a reporter tag (e.g., biotin or a clickable alkyne group) might be synthesized.

-

Cell Treatment: Treat cells with the photo-affinity probe. It is crucial to include a competition control where cells are co-incubated with the probe and an excess of the non-tagged parent compound.

-

UV Irradiation: Expose the cells to UV light (typically 350-365 nm for benzophenones) on ice for a specified time to induce covalent crosslinking.

-

Cell Lysis and Target Enrichment: Lyse the cells. If a biotinylated probe was used, the covalently labeled proteins can be enriched using streptavidin-coated beads.

-

Analysis: Elute the enriched proteins, separate them by SDS-PAGE, and visualize them by silver staining or Western blotting.

-

Protein Identification: Excise the specific bands of interest (those that are diminished in the competition control) and identify the proteins by mass spectrometry.

Comparative Analysis of Methodologies

| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Photo-affinity Labeling (PAL) |

| Principle | Ligand-induced thermal stabilization | Ligand-induced protease resistance | UV-induced covalent crosslinking |

| Compound Modification | Not required | Not required | Required (photoreactive group, often a tag) |

| Cellular Context | Intact cells or lysates | Cell lysates | Intact cells or lysates |

| Key Advantage | Can be performed in live cells, reflecting physiological conditions. | Unbiased, does not require prior knowledge of the target. | Directly identifies binding partners through covalent linkage. |

| Key Limitation | Not all proteins exhibit a thermal shift upon ligand binding. Requires a specific antibody for validation. | Protease may not access all parts of the protein. Can produce false positives/negatives. | Synthesis of the probe can be challenging. UV irradiation can damage cells. |

| Typical Readout | Western Blot, Mass Spectrometry | SDS-PAGE, Mass Spectrometry | SDS-PAGE, Mass Spectrometry |

Hypothetical Data and Expected Outcomes

To illustrate the potential results from these experiments, the following table presents hypothetical data for our test compound and controls.

| Assay | Target Protein | Compound | Expected Outcome | Interpretation |

| CETSA | GPX4 | FIN56 (Control) | No significant thermal shift | FIN56 induces degradation, not stabilization. |

| CETSA | BRD9 | I-BRD9 (Control) | Positive thermal shift (increased Tm) | I-BRD9 binds to and stabilizes BRD9. |

| CETSA | BRD9 | Test Compound | Positive thermal shift | Suggests direct binding to BRD9. |

| DARTS | BRD9 | I-BRD9 (Control) | Protected BRD9 band observed after proteolysis | I-BRD9 binding protects BRD9 from degradation. |

| DARTS | BRD9 | Test Compound | Protected BRD9 band observed | Confirms direct binding to BRD9. |

| PAL | BRD9 | Tagged Test Cmpd. | BRD9 identified by MS in probe-treated, but not competition sample | Provides high-confidence evidence of direct interaction. |

Validating Target Engagement and Linking to Function

Confirming that a compound binds to a protein is a critical step, but it is not the final one. The next phase is to validate that this binding event is responsible for the compound's observed cellular phenotype.

Caption: From Target Engagement to Functional Validation.

If, for instance, our experiments suggest that 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone targets BRD9, the subsequent steps would be:

-

Genetic Validation: Use siRNA or CRISPR to knock down/out BRD9. If the compound's phenotype is diminished in these cells, it strengthens the on-target hypothesis.

-

Biomarker Analysis: I-BRD9 is known to affect the expression of certain genes.[9] One could use qPCR or RNA-seq to see if our test compound recapitulates these gene expression changes.

By systematically applying and comparing these orthogonal methods, researchers can build a robust, evidence-based case for the cellular target of a novel compound, paving the way for its further development as a chemical probe or therapeutic agent.

References

-

FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC. (2021). PubMed Central. [Link]

-

Photoaffinity labeling in target- and binding-site identification - PMC. (n.d.). PubMed Central. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). SpringerLink. [Link]

-

Identification and Development of BRD9 Chemical Probes - PMC. (2024). PubMed Central. [Link]

-

Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC. (n.d.). NIH. [Link]

-

Target identification using drug affinity responsive target stability (DARTS). (2009). PNAS. [Link]

-

Induction of ferroptosis by FIN56. FIN56 promotes ferroptosis by two distinct mechanisms. (n.d.). ResearchGate. [Link]

-

What are BRD9 inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. [Link]

-

The mechanism of ferroptosis and its related diseases - PMC. (2023). PubMed Central. [Link]

-

Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition. (2015). ACS Publications. [Link]

-

The Ferroptosis Pathway. (2022). Rockland Immunochemicals. [Link]

-

4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029. (n.d.). PubChem. [Link]

-

A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). bioRxiv. [Link]

-

Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. (2023). ACS Publications. [Link]

-

Photoaffinity Labelling. (n.d.). Domainex. [Link]

-

The future of BRD9 inhibitors: a patent perspective (2019-present). (2024). Taylor & Francis Online. [Link]

-

Unraveling cell death mysteries - PMC. (2016). NIH. [Link]

-

Ferroptosis Signaling Pathway: Panoramic Analysis of Core Mechanisms a. (2025). AntBio. [Link]

-

4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone | C19H19BrFNO | CID. (n.d.). PubChem. [Link]

-

Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma. (2021). Frontiers. [Link]

-

Identification of Selective BRD9 Inhibitor via Integrated Computational Approach. (2022). MDPI. [Link]

-

The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Reviews. [Link]

-

Drug affinity responsive target stability (DARTS) for small-molecule target identification. (n.d.). europepmc.org. [Link]

-

Photoaffinity probes. (n.d.). ChomiX. [Link]

-

4-Bromo-4'-chloro-3'-fluorobenzophenone | C13H7BrClFO | CID 24723094. (n.d.). PubChem. [Link]

-

Understanding the unique mechanism of ferroptosis: a promising therapeutic target. (2024). Wiley Online Library. [Link]

-

Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. (2015). Springer. [Link]

-

Fin56 induces autophagy in bladder cancer cells. A 253J and T24 cells... (n.d.). ResearchGate. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ResearchGate. [Link]

-

2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone | C17H15BrFNO. (n.d.). PubChem. [Link]

-

3'-AZETIDINOMETHYL-4-BROMO-3-FLUOROBENZOPHENONE. (n.d.). Chemsrc. [Link]

-

4-Bromo-4'-fluorobenzophenone. (n.d.). Oakwood Chemical. [Link]

Sources

- 1. resources.biomol.com [resources.biomol.com]

- 2. The Ferroptosis Pathway | Rockland [rockland.com]

- 3. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]

- 4. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv [biorxiv.org]

- 17. annualreviews.org [annualreviews.org]

- 18. researchgate.net [researchgate.net]

- 19. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Photoaffinity Compounds - Enamine [enamine.net]

- 25. Photoaffinity probes [chomixbio.com]

- 26. Photoaffinity Labelling | Domainex [domainex.co.uk]

The Azetidine Advantage: A Comparative Guide to Enhancing Target Binding and Drug-Like Properties

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of saturated heterocyclic scaffolds is a critical determinant of a drug candidate's success. While the piperidine ring has long been a stalwart in drug design, the smaller, more constrained azetidine ring has emerged as a powerful alternative for optimizing target binding and enhancing pharmacokinetic profiles. This guide provides a comprehensive comparison of the azetidine and piperidine rings, offering experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Fundamental Distinction: Conformational Rigidity

The primary advantage of the azetidine ring lies in its significantly increased conformational rigidity compared to the more flexible piperidine ring.[1][2] This rigidity is a direct consequence of the higher ring strain in the four-membered azetidine system (approx. 25.4 kcal/mol) compared to the relatively strain-free six-membered piperidine.[2]

This fundamental structural difference has profound implications for target binding. A more rigid scaffold like azetidine reduces the entropic penalty upon binding to a biological target.[1] By pre-organizing the substituents in a more defined spatial orientation, the molecule does not need to "freeze" into a specific conformation to fit into the binding pocket, leading to a more favorable change in entropy and potentially higher binding affinity.

Physicochemical Properties: A Tale of Two Rings

The choice between an azetidine and a piperidine moiety can significantly impact a molecule's physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Basicity (pKa)

The basicity of the nitrogen atom is a key characteristic of both scaffolds, influencing properties such as solubility and off-target interactions (e.g., hERG liability). The pKa of the conjugate acid of azetidine is approximately 11.29, while that of piperidine is around 11.12. While these values are similar, the substitution pattern on the ring can significantly modulate the basicity.

Table 1: Comparison of Experimentally Determined pKa Values for Azetidine and Piperidine Derivatives

| Compound | pKa | Reference |

| Azetidine | 11.29 | |

| Piperidine | 11.12 | |

| 3-fluoroazetidine | ~8.5 | |

| 4-fluoropiperidine | ~10.5 |

Note: pKa values can vary depending on the experimental conditions and the specific salt form.

The ability to fine-tune the pKa by introducing substituents is a critical tool for medicinal chemists. For instance, the introduction of electron-withdrawing groups like fluorine can significantly reduce the basicity of the nitrogen, which can be advantageous in mitigating basicity-related off-target effects.

Lipophilicity (logP/logD)

Lipophilicity, often measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a crucial parameter for drug absorption and distribution. Generally, incorporating an azetidine ring in place of a piperidine can lead to a reduction in lipophilicity, which is often a desirable outcome in drug design to improve solubility and reduce metabolic clearance.[2]

Table 2: Comparative logP Values of Azetidine and Piperidine Analogs

| Piperidine Analog | logP | Azetidine Analog | logP | Change in logP | Reference |

| N-benzylpiperidine | 2.93 | N-benzylazetidine | 2.15 | -0.78 | Calculated using ALOGPS 2.1 |

| 1-(Piperidin-1-yl)ethanone | 0.93 | 1-(Azetidin-1-yl)ethanone | 0.15 | -0.78 | Calculated using ALOGPS 2.1 |

Note: These are calculated logP values and experimental values may differ.

This reduction in lipophilicity can be attributed to the lower carbon count and the more polar nature of the smaller ring system.

Metabolic Stability: A Clear Advantage for Azetidine

One of the most significant advantages of employing an azetidine ring is the often-observed improvement in metabolic stability.[2] The piperidine ring is susceptible to cytochrome P450 (CYP)-mediated oxidation at multiple positions, leading to rapid metabolism and clearance. The more constrained and less sterically accessible nature of the azetidine ring can render it less prone to such metabolic attacks.

A notable example is the development of monoacylglycerol lipase (MAGL) inhibitors, where azetidine-derived carbamates demonstrated improved efficiency over their piperidine counterparts.[3]

Experimental Protocols for Comparative Analysis

To rigorously evaluate the advantages of an azetidine-for-piperidine substitution, a series of well-defined experiments are essential. Here, we provide detailed, step-by-step methodologies for key assays.

Target Binding Affinity Measurement

Determining the binding affinity of your compounds to the target protein is paramount. Several biophysical techniques can be employed for this purpose.

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.

Methodology:

-

Ligand Immobilization:

-

Activate the sensor chip surface (e.g., CM5 chip) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.[4]

-

Inject the ligand (your target protein) at a concentration of 5-20 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level (e.g., 3000-5000 RU for initial screening).[4]

-

Deactivate the remaining active esters with a 1 M ethanolamine-HCl solution.

-

-

Analyte Binding:

-

Prepare a series of dilutions of your azetidine- and piperidine-containing compounds (analytes) in running buffer (e.g., HBS-EP+).

-

Inject the analytes over the ligand-immobilized and a reference flow cell at a constant flow rate (e.g., 30 µL/min).

-

Monitor the association and dissociation phases in real-time.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

-

Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Methodology:

-

Sample Preparation:

-

Dialyze both the target protein and the compounds into the same buffer to minimize heats of dilution.[5]

-

Degas the samples to prevent air bubbles.

-

Typically, the protein is placed in the sample cell (e.g., at 10-50 µM) and the compound (ligand) in the syringe (at 100-500 µM).

-

-

Titration:

-

Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution while monitoring the heat change.[6]

-

Allow the system to reach equilibrium between injections.

-

-

Data Analysis:

-

Integrate the heat pulses to generate a binding isotherm.

-

Fit the isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

-

Calculate the entropy of binding (ΔS) from the relationship: ΔG = ΔH - TΔS = -RTln(KA).

-

Physicochemical Property Determination

This is a classic and reliable method for determining the ionization constant of a compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution should be free of any acidic or basic impurities.

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Record the pH of the solution after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the buffer region in the titration curve.

-

This is the traditional method for experimentally determining the octanol-water partition coefficient.

Methodology:

-

Partitioning:

-

Prepare a solution of the compound in a mixture of n-octanol and water.

-

Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully separate the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

The logP is the logarithm of the partition coefficient.

-

Metabolic Stability Assessment

This assay provides an indication of a compound's susceptibility to phase I metabolism.

Methodology:

-

Incubation:

-

Pre-incubate the compound (at a final concentration of, for example, 1 µM) with liver microsomes (e.g., human, rat) in a phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding a NADPH-regenerating system.

-

-

Time Points:

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

-

-

Analysis:

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line gives the rate of disappearance, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

-

Case Study: Azetidine as a Successful Piperidine Bioisostere

A compelling example of the successful application of the azetidine-for-piperidine substitution is in the development of oxytocin antagonists.[7] The initial piperidine-containing compound exhibited potent receptor affinity but suffered from poor aqueous solubility. Replacing the piperidine with an azetidine ring resulted in a compound with comparable binding affinity but a tenfold improvement in aqueous solubility and an increased fraction of sp3 carbons (Fsp3), a desirable feature in modern drug design.[7]

Conclusion

The azetidine ring offers a compelling set of advantages over the more traditional piperidine scaffold for target binding and the optimization of drug-like properties. Its inherent conformational rigidity can lead to enhanced binding affinity by reducing the entropic penalty of binding. Furthermore, the incorporation of an azetidine moiety can favorably modulate a compound's physicochemical properties, often leading to decreased lipophilicity and improved metabolic stability.

The decision to employ an azetidine ring should be guided by a thorough understanding of the structure-activity relationships of the target and a rigorous experimental evaluation of the resulting analogs. The protocols outlined in this guide provide a robust framework for such a comparative analysis, empowering medicinal chemists to make informed decisions in the pursuit of novel and effective therapeutics.

References

-

ResearchGate. (n.d.). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery | Request PDF. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non‐fluorinated counterparts) studied in this work. Retrieved January 28, 2026, from [Link]

-

PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved January 28, 2026, from [Link]

-

Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved January 28, 2026, from [Link]

-

protocols.io. (2025, July 6). Isothermal Titration Calorimetry (ITC). Retrieved January 28, 2026, from [Link]

-

ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved January 28, 2026, from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (n.d.). Examples of an azetidine‐based bioisoster for a piperidine ring. Retrieved January 28, 2026, from [Link]

-

National Center for Biotechnology Information. (2012, May 1). Calculations and Instrumentation used for Radioligand Binding Assays. Retrieved January 28, 2026, from [Link]

-

PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved January 28, 2026, from [Link]

-

Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved January 28, 2026, from [Link]

-

TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved January 28, 2026, from [Link]

-

Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance. Retrieved January 28, 2026, from [Link]

-

ScienceDirect. (2012, July 1). Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Retrieved January 28, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Azetidine. PubChem. Retrieved January 28, 2026, from [Link]

-

Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved January 28, 2026, from [Link]

-

Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved January 28, 2026, from [Link]

-

Michael Green. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved January 28, 2026, from [Link]

-

CureFFI.org. (n.d.). Isothermal titration calorimetry: Principles and experimental design. Retrieved January 28, 2026, from [Link]

-

University of Texas at Austin. (2022, July 27). Guide to Running an SPR Experiment. Retrieved January 28, 2026, from [Link]

-

Bio-protocol. (2018, August 5). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Retrieved January 28, 2026, from [Link]

-

University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved January 28, 2026, from [Link]

-

National Institutes of Health. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved January 28, 2026, from [Link]

-

GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved January 28, 2026, from [Link]

-

MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of.... Retrieved January 28, 2026, from [Link]

-

ResearchGate. (n.d.). Experimental amine basicity (pKa),6b effective and intrinsic.... Retrieved January 28, 2026, from [Link]

-

PubMed. (2022, September 14). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Retrieved January 28, 2026, from [Link]

-

PubMed. (2017, December 14). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Retrieved January 28, 2026, from [Link]

-

MDPI. (n.d.). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Retrieved January 28, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dhvi.duke.edu [dhvi.duke.edu]

- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 6. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorine Advantage: A Comparative Guide to the Enhanced Biological Activity of Fluorinated Benzophenones